molecular formula C9H14 B8425041 2-Ethylidenenorbornane

2-Ethylidenenorbornane

Cat. No.: B8425041
M. Wt: 122.21 g/mol
InChI Key: JURLNXPXCMWCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylidenenorbornane is an organic compound with the molecular formula C₉H₁₄. It is a derivative of norbornane, featuring an ethylidene group attached to the norbornane structure. This compound is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylidenenorbornane can be synthesized through the isomerization of vinyl norbornene. Vinyl norbornene itself is obtained via the Diels-Alder reaction between butadiene and cyclopentadiene . The isomerization process involves rearranging the vinyl group to form the ethylidene group.

Industrial Production Methods: In industrial settings, the production of ethylidene norbornene typically involves a two-step process starting from cyclopentadiene . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylidenenorbornane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

2-Ethylidenenorbornane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethylidenenorbornane exerts its effects depends on its specific application. In polymer chemistry, the ethylidene group participates in copolymerization reactions, contributing to the formation of cross-linked polymer networks. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

2-ethylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h2,7,9H,3-6H2,1H3

InChI Key

JURLNXPXCMWCHE-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2CCC1C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 600 ml of benzene was dissolved 125.0 g of 2-ethylbicyclo[2.2.1]heptan-2ol in endo-form. To the solution was added 8.5 g of p-toluenesulfonic acid monohydrate. This reaction mixture was heated, agitated under reflux for 6 hours while removing,water, and subjected to conventional post-treatment. The resulting oily substance was purified by silica gel column chromatography, obtaining 85.9 g of 2-ethylidenebicyclo[2.2.1]heptane. The yield was 78.8%.
Quantity
8.5 g
Type
reactant
Reaction Step One
[Compound]
Name
removing,water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 600 ml of benzene was dissolved 125.0 g of 2-ethylbicyclo[2.2.1]heptan-2-ol in endo-form. To the solution was added 8.5 g of p-toluenesulfonic acid monohydrate. This reaction mixture was heated, agitated under reflux for 6 hours while removing water, and subjected to conventional post-treatment. The resulting oily substance was purified by silica gel column chromatography, obtaining 85.9 g of 2-ethylidenebicyclo[2.2.1]heptane. The yield was 78.8%.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

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